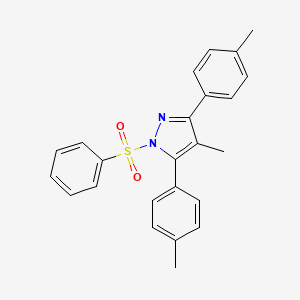
N-cycloheptyl-3-(4-methoxyphenyl)-2-phenylacrylamide
Übersicht
Beschreibung
N-cycloheptyl-3-(4-methoxyphenyl)-2-phenylacrylamide, commonly known as CMHPA, is a chemical compound that has been used in scientific research for various purposes. It is a member of the acrylamide family, which is known for its diverse biological activities. CMHPA is a potent inhibitor of the TRPA1 ion channel and has shown promising results in several studies.
Wirkmechanismus
CMHPA is a potent inhibitor of the TRPA1 ion channel. TRPA1 is a non-selective cation channel that is activated by various stimuli, including temperature, mechanical stress, and chemical irritants. CMHPA binds to the cysteine residues of TRPA1, which prevents the channel from opening and inhibits the influx of calcium ions. This inhibition of TRPA1 has been shown to reduce pain and inflammation in various animal models.
Biochemical and Physiological Effects:
CMHPA has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of neuropathic pain, asthma, and chronic obstructive pulmonary disease. CMHPA has also been shown to reduce blood pressure and improve vascular function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
CMHPA has several advantages for lab experiments. It is a potent inhibitor of the TRPA1 ion channel, which makes it a useful tool for studying the role of TRPA1 in various biological processes. CMHPA is also relatively easy to synthesize, which makes it readily available for research. However, CMHPA has some limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to use in some experiments. CMHPA is also relatively unstable in solution, which can lead to degradation over time.
Zukünftige Richtungen
There are several future directions for the study of CMHPA. One area of research is the development of more potent and selective TRPA1 inhibitors. Another area of research is the investigation of the role of TRPA1 in other biological processes, such as cancer and diabetes. CMHPA has also shown promise as a potential therapeutic agent for the treatment of pain and inflammation in humans. Further research is needed to determine the safety and efficacy of CMHPA in humans.
Wissenschaftliche Forschungsanwendungen
CMHPA has been used in various scientific research studies. It has been shown to be a potent inhibitor of the TRPA1 ion channel, which is involved in pain and inflammation. CMHPA has been used to study the role of TRPA1 in neuropathic pain, asthma, and chronic obstructive pulmonary disease. It has also been used to investigate the role of TRPA1 in the regulation of blood pressure and vascular function.
Eigenschaften
IUPAC Name |
(E)-N-cycloheptyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-26-21-15-13-18(14-16-21)17-22(19-9-5-4-6-10-19)23(25)24-20-11-7-2-3-8-12-20/h4-6,9-10,13-17,20H,2-3,7-8,11-12H2,1H3,(H,24,25)/b22-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOPNNJVIQRDCF-OQKWZONESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3-pyridinylmethyl)-1-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4701958.png)
![2-[({3-[(methylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid](/img/structure/B4701965.png)
![1-[2-(2,3-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4701969.png)
![2-hydroxyethyl 2-amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B4701987.png)
![2-(3-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4701992.png)
![2-{[2-(4-pyridinyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4702000.png)

![ethyl 1-({[2-(methylthio)phenyl]amino}carbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4702013.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenecarboxamide](/img/structure/B4702036.png)
![(3-methoxypropyl)[4-(methylthio)benzyl]amine hydrochloride](/img/structure/B4702039.png)
![N-1-adamantyl-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4702045.png)
![6-cyclopropyl-N-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4702048.png)
